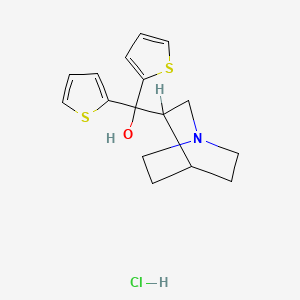

Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H20ClNOS2 and its molecular weight is 341.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinuclidine moiety linked to a thiophenyl group. Its chemical formula is C14H16ClNOS, with a molecular weight of approximately 341.92 g/mol. The compound's structure contributes to its biological properties, making it a valuable candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology and as a precursor for synthesizing muscarinic receptor ligands. The following sections detail its specific activities and applications.

Neuropharmacological Effects

- Cognitive Enhancement : Studies have shown that compounds similar to this compound can improve cognitive functions in models of Alzheimer’s disease. For instance, it has been reported to enhance performance in learning and memory tests in rodents.

- Muscarinic Receptor Interaction : As a precursor for muscarinic receptor ligands like solifenacin and revatropate, this compound plays a crucial role in developing treatments targeting cognitive deficits associated with Alzheimer's disease.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Quinuclidine Core : The initial step involves creating the quinuclidine structure through cyclization reactions.

- Thiophene Attachment : The thiophenyl group is introduced via electrophilic substitution reactions.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for enhanced stability and solubility.

These methods ensure high yield and purity, facilitating further research and application.

Pharmacological Applications

This compound has several potential pharmacological applications:

| Application | Description |

|---|---|

| Alzheimer's Disease Treatment | Used as a precursor for muscarinic receptor ligands that improve cognitive functions in models. |

| Herbicidal Activity | Ionic liquids with similar structures have shown herbicidal activity against various plant species. |

| Flavoring Agent | Compounds with structural similarities are used in food products for flavor enhancement. |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Binding Affinity Studies : Interaction studies indicate that this compound has a notable binding affinity to various neurotransmitter receptors, which may explain its neuropharmacological effects.

- Comparative Studies with Similar Compounds : Comparative analysis with structurally similar compounds reveals that this compound exhibits unique electronic properties that enhance its biological activity.

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Cognitive Deficits in Animal Models : In controlled experiments, rodents treated with this compound showed significant improvement in memory retention compared to control groups, suggesting its potential as a therapeutic agent for cognitive disorders.

- Ligand Development : As an essential precursor in synthesizing new muscarinic receptor ligands, this compound has been instrumental in developing drugs aimed at treating Alzheimer's disease, demonstrating promising results in preliminary trials.

Aplicaciones Científicas De Investigación

Synthesis and Methodology

The synthesis of quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride typically involves several key steps:

- Starting Materials : The synthesis often begins with quinuclidine derivatives and thiophenes.

- Reactions : Key reactions may include alkylation, condensation, and reduction processes that yield the desired product with high purity and yield.

The compound's preparation can be optimized through various methods, ensuring that the final product is suitable for further applications in research and development.

Medicinal Chemistry Applications

This compound has been identified as an important precursor in the synthesis of muscarinic receptor ligands. Notable examples include:

- Solifenacin : A medication used to treat overactive bladder.

- Revatropate : An investigational drug for various neurological conditions.

- Talsaclidine : A compound under investigation for cognitive enhancement in Alzheimer’s disease.

These ligands are critical for developing therapies targeting muscarinic receptors, which play a vital role in numerous physiological processes.

Analytical Applications

The compound has been utilized in developing high-performance liquid chromatography (HPLC) methods for quantifying enantiomers such as 3-(S)-quinuclidinol. The analytical method has shown:

- Sensitivity : Capable of detecting low concentrations of compounds.

- Specificity : Excellent enantioseparation with resolutions exceeding 11.4.

This application is crucial for pharmaceutical quality control and research into chiral compounds.

Research indicates that this compound exhibits significant biological activity:

- Alzheimer’s Disease Research : Studies have shown that this compound can improve performance in learning and memory tests in animal models, suggesting potential therapeutic benefits for Alzheimer's patients.

Case Studies

Several studies highlight the compound's versatility and effectiveness:

| Study Focus | Findings |

|---|---|

| Muscarinic Receptor Ligands | Demonstrated efficacy in synthesizing ligands like solifenacin. |

| HPLC Method Development | Achieved high resolution in separating enantiomers with applications in drug formulation. |

| Neuropharmacological Effects | Showed improvement in cognitive functions in rodent models. |

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl(dithiophen-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS2.ClH/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17;/h1-4,9-10,12-13,18H,5-8,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUMMUPYNHXDND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(C3=CC=CS3)(C4=CC=CS4)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973323 |

Source

|

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-76-6 |

Source

|

| Record name | Quiditene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.